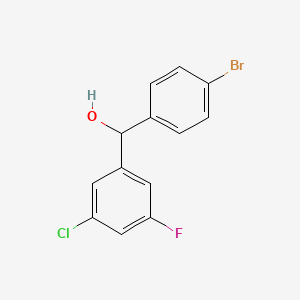

(4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol

Description

(4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol is a halogenated aromatic methanol derivative featuring two distinct substituted phenyl rings. The central carbon bearing the hydroxyl group is bonded to a 4-bromophenyl group (para-bromo substitution) and a 3-chloro-5-fluorophenyl group (meta-chloro and meta-fluoro substitutions).

Properties

IUPAC Name |

(4-bromophenyl)-(3-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIUIIYYAVDGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-5’-fluorobenzhydrol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde and 5-fluorobenzyl alcohol.

Grignard Reaction: The key step involves a Grignard reaction where 4-bromo-3-chlorobenzaldehyde is reacted with a Grignard reagent derived from 5-fluorobenzyl chloride. This reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield 4-Bromo-3’-chloro-5’-fluorobenzhydrol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-5’-fluorobenzhydrol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert it to the corresponding alcohol or amine derivatives.

Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds similar to (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol exhibit antimicrobial properties. For instance, studies on related phenyl derivatives have shown activity against Mycobacterium tuberculosis, targeting essential proteins like MmpL3, which are crucial for bacterial survival . This suggests potential applications in developing new antibiotics.

Anticancer Research:

Investigations into derivatives of this compound have revealed promising anticancer activities. For example, certain analogs have been tested against various cancer cell lines, demonstrating selective cytotoxicity. The presence of halogen substituents like bromine and fluorine may enhance the lipophilicity and biological activity of these compounds .

Material Science

Polymer Chemistry:

The compound can serve as a building block in the synthesis of functionalized polymers. Its reactivity allows for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties. The unique combination of halogens may impart specific functionalities such as improved flame retardancy or chemical resistance.

Dyes and Pigments:

Due to its vibrant color properties associated with halogenated aromatic compounds, this compound could be explored as a precursor for synthesizing dyes and pigments used in textiles and coatings.

Case Study 1: Antimicrobial Activity

A study published in Nature explored the structure-activity relationship (SAR) of phenyl derivatives against Mycobacterium tuberculosis. The results indicated that modifications at the para-position significantly enhanced activity due to improved binding affinity to the target protein MmpL3 .

Case Study 2: Anticancer Properties

Research featured in MDPI highlighted novel derivatives of phenolic compounds exhibiting significant anticancer effects on HCT-116 colon cancer cells. The study emphasized that halogen substitutions could enhance the selectivity and potency of these compounds against cancer cells .

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-5’-fluorobenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Halogenation patterns profoundly influence solubility and stability:

- Solubility: The target methanol’s hydroxyl group likely enhances polarity compared to ’s methanone, which is only slightly soluble in methanol and DMSO. Chloroform solubility may be comparable due to aromatic halogenation .

- Thermal Stability: The presence of multiple halogens (Br, Cl, F) could increase molecular weight and melting points relative to non-halogenated analogues, though direct data are lacking.

Biological Activity

The compound (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aromatic halides with methanol under acidic conditions. Characterization is commonly performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of compounds related to this compound. For instance, compounds derived from similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria. In a study, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing high zones of inhibition at concentrations of 10 µg/mL and 20 µg/mL compared to standard antibiotics like Gatifloxacin .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 7e | Staphylococcus aureus | 25 |

| 7g | E. coli | 22 |

| 7b | Klebsiella pneumoniae | 20 |

Antifungal Activity

The antifungal activity of related compounds has also been explored. For example, certain derivatives demonstrated high efficacy against Aspergillus species, indicating that modifications in the structure can enhance antifungal properties .

Antiviral Activity

In addition to antibacterial and antifungal properties, some studies have highlighted antiviral activities. Compounds with similar structural motifs have shown inhibitory effects against viruses such as the Tobacco Mosaic Virus (TMV), with certain derivatives achieving approximately 50% inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The presence of halogen substituents, such as bromine and chlorine, has been correlated with enhanced biological activity due to their effects on electronic properties and steric hindrance.

Key Findings from SAR Studies:

- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Chlorine and Fluorine Substitution : Often associated with increased potency against bacterial strains.

- Hydroxyl Group : The presence of hydroxyl groups can contribute to hydrogen bonding, enhancing interaction with biological targets.

Case Studies

- Antibacterial Screening : A study evaluated a series of synthesized phenolic compounds including derivatives of this compound against multiple bacterial strains. The results indicated that specific substitutions led to improved antibacterial efficacy compared to standard treatments .

- Antiviral Efficacy : Research into antiviral activities revealed that certain derivatives exhibited promising results against viral pathogens, suggesting potential applications in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.